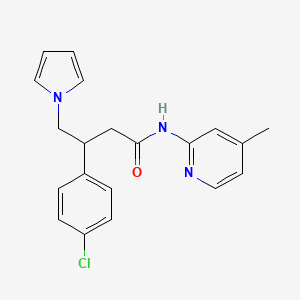![molecular formula C16H19N5O B11030673 1-(3,4-dimethylphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B11030673.png)
1-(3,4-dimethylphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-ジメチルフェニル)-2-(4-オキソ-4,5,6,7-テトラヒドロ-1H-シクロペンタ[d]ピリミジン-2-イル)グアニジンは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、置換フェニル環に結合したグアニジン基とテトラヒドロシクロペンタ[d]ピリミジノン部分を特徴とし、興味深い化学的性質を持つユニークな構造となっています。
2. 製法
合成経路と反応条件
1-(3,4-ジメチルフェニル)-2-(4-オキソ-4,5,6,7-テトラヒドロ-1H-シクロペンタ[d]ピリミジン-2-イル)グアニジンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは次のとおりです。
シクロペンタ[d]ピリミジノンコアの形成: これは、ジケトンや尿素誘導体などの適切な前駆体を用いて、酸性または塩基性条件下で環化反応を行うことで達成できます。
グアニジン基の付加: グアニジン基は、グアニジン誘導体と適切な脱離基を用いて求核置換反応によって導入できます。
フェニル環上の置換: フェニル環上のジメチル基は、フリーデル・クラフツアルキル化またはその他の求電子置換反応によって導入できます。
工業的製法
この化合物の工業的生産は、収率と純度を高めるために、上記の合成経路の最適化を必要とする可能性があります。これには、連続フロー反応器、高度な精製技術、厳格な品質管理対策の使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
1-(3,4-ジメチルフェニル)-2-(4-オキソ-4,5,6,7-テトラヒドロ-1H-シクロペンタ[d]ピリミジン-2-イル)グアニジンは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化され、カルボン酸やその他の酸化誘導体を生成する可能性があります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を用いた還元反応は、カルボニル基をアルコールに還元することができます。
置換: 求電子置換反応または求核置換反応によって、フェニル環またはグアニジン基を変換し、新しい官能基を導入することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン化アルキル、アシルクロリド、およびその他の求電子剤または求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生み出し、還元はアルコールを生み出す可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: ユニークな構造のため、酵素相互作用の研究に潜在的に使用できます。
医学: 抗炎症作用や抗癌作用など、潜在的な薬理作用について調査されています。
産業: 新素材の開発や特定の化学反応の触媒として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine typically involves multi-step organic reactions. One common method includes:
Formation of the Cyclopenta[d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diketones and urea derivatives under acidic or basic conditions.
Attachment of the Guanidine Group: The guanidine moiety can be introduced via a nucleophilic substitution reaction using guanidine derivatives and suitable leaving groups.
Substitution on the Phenyl Ring: The dimethyl groups on the phenyl ring can be introduced through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(3,4-dimethylphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl ring or the guanidine group, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
1-(3,4-ジメチルフェニル)-2-(4-オキソ-4,5,6,7-テトラヒドロ-1H-シクロペンタ[d]ピリミジン-2-イル)グアニジンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用し、その活性を変化させる可能性があります。グアニジン基は、生物学的標的と水素結合またはイオン相互作用を形成することができ、フェニル基とピリミジノン基は結合特異性と親和性に寄与する可能性があります。
6. 類似化合物の比較
類似化合物
1-(3,4-ジメチルフェニル)-2-(4-オキソ-4,5,6,7-テトラヒドロ-1H-ピリミジン-2-イル)グアニジン: シクロペンタ環が欠如しており、化学的性質と生物学的活性が変化する可能性があります。
1-(3,4-ジメチルフェニル)-2-(4-オキソ-4,5,6,7-テトラヒドロ-1H-シクロペンタ[d]ピリミジン-2-イル)尿素: グアニジン基が尿素基に置換されており、反応性と相互作用が影響を受ける可能性があります。
独自性
1-(3,4-ジメチルフェニル)-2-(4-オキソ-4,5,6,7-テトラヒドロ-1H-シクロペンタ[d]ピリミジン-2-イル)グアニジンは、特定の化学反応性と潜在的な生物学的活性を付与する構造的特徴の組み合わせにより、ユニークです。グアニジン基とシクロペンタ[d]ピリミジノンコアの両方が存在するため、他の類似化合物とは異なります。
類似化合物との比較
Similar Compounds
1-(3,4-dimethylphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-pyrimidin-2-yl)guanidine: Lacks the cyclopenta ring, potentially altering its chemical properties and biological activity.
1-(3,4-dimethylphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)urea: Substitution of the guanidine group with a urea group, which may affect its reactivity and interactions.
Uniqueness
1-(3,4-dimethylphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the guanidine group and the cyclopenta[d]pyrimidinone core makes it distinct from other similar compounds.
特性
分子式 |
C16H19N5O |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C16H19N5O/c1-9-6-7-11(8-10(9)2)18-15(17)21-16-19-13-5-3-4-12(13)14(22)20-16/h6-8H,3-5H2,1-2H3,(H4,17,18,19,20,21,22) |
InChIキー |
AIBDMEZDDJTEJX-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N/C(=N/C2=NC3=C(CCC3)C(=O)N2)/N)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC3=C(CCC3)C(=O)N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11030594.png)
![ethyl 4-[3-(3-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11030598.png)

![4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030611.png)
![(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030616.png)
![4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine](/img/structure/B11030621.png)
![Methyl 7-(2-methoxy-2-oxoethyl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11030629.png)
![[2,2-dimethyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B11030634.png)
![2''-Amino-6',6',7'',8'-tetramethyl-3''-propionyl-5',6'-dihydro-5''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-IJ]quinoline-1',4''-pyrano[4,3-B]pyran]-2',5''-dione](/img/structure/B11030640.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone](/img/structure/B11030641.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11030642.png)
![4,4,9-Trimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11030650.png)
![2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11030658.png)
